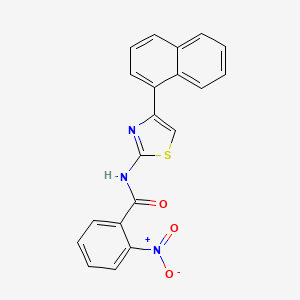

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-2-nitrobenzamide

Description

Properties

Molecular Formula |

C20H13N3O3S |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-2-nitrobenzamide |

InChI |

InChI=1S/C20H13N3O3S/c24-19(16-9-3-4-11-18(16)23(25)26)22-20-21-17(12-27-20)15-10-5-7-13-6-1-2-8-14(13)15/h1-12H,(H,21,22,24) |

InChI Key |

HATBVTTYUZNUKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-2-nitrobenzamide is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The compound can be synthesized through a multi-step process involving the reaction of 4-naphthalen-1-ylthiazole with various nitrobenzamide derivatives. The synthetic route typically includes:

- Formation of Thiazole Ring : The initial step involves the condensation of 4-bromophenyl and thiazole derivatives.

- Introduction of Nitro Group : The nitro group is introduced using nitrating agents under controlled conditions to avoid over-nitration.

- Final Coupling Reaction : The final product is obtained through coupling reactions that yield the desired amide linkage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of nitro-substituted thiazole derivatives, including this compound. The compound has shown significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.5 |

| MCF7 (Breast Cancer) | 12.3 |

| A549 (Lung Cancer) | 18.7 |

The mechanism of action appears to involve the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells, similar to other nitro compounds which have been shown to disrupt cellular homeostasis and promote cell death through oxidative stress .

Antimicrobial Activity

This compound exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity can be attributed to its ability to interfere with bacterial DNA synthesis and function:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The nitro group in the compound is believed to play a crucial role in its antimicrobial mechanism by generating toxic intermediates upon reduction .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazole and naphthalene rings significantly influence the biological activity of the compound. Key observations include:

- Nitro Group Positioning : The positioning of the nitro group at the para position relative to the amide linkage enhances cytotoxicity.

- Substituent Effects : Electron-withdrawing groups increase lipophilicity, enhancing cellular uptake and bioavailability .

Case Studies and Research Findings

A notable study demonstrated that derivatives of this compound exhibited enhanced antitumor activity when combined with established chemotherapeutics like cisplatin. This combination therapy resulted in synergistic effects, leading to improved outcomes in murine models .

Another investigation focused on its antimicrobial properties revealed that compounds with additional halogen substitutions showed increased potency against resistant bacterial strains, suggesting potential for development as novel antibiotics .

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at the 2-position of the benzamide undergoes selective reduction to form amine derivatives.

Key Reagents and Conditions

| Reaction Type | Reagent/Catalyst | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (10% w/w) | Ethanol | 50–60°C | 2-amino-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide | 85% | |

| Chemical Reduction | SnCl₂·2H₂O, HCl (conc.) | EtOH/H₂O | Reflux | 2-amino-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide | 78% |

Mechanistic Insights :

-

Catalytic hydrogenation proceeds via adsorption of H₂ onto Pd/C, facilitating electron transfer to the nitro group.

-

SnCl₂ reduction involves acidic hydrolysis to generate nitroso intermediates, followed by further reduction to the amine.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the benzene ring for nucleophilic substitution at the 4-position (para to the nitro group).

Example Reactions

| Nucleophile | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methoxide (MeO⁻) | NaOMe, DMF, 80°C | 4-methoxy-2-nitro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide | 62% | |

| Amines (e.g., NH₃) | NH₃ (aq), CuSO₄, 100°C | 4-amino-2-nitro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide | 55% |

Limitations : Steric hindrance from the naphthalene and thiazole groups reduces reactivity at adjacent positions.

Thiazole Ring Functionalization

The thiazole ring participates in electrophilic substitution and coordination reactions.

Observed Reactions

Spectral Evidence :

-

Bromination at the 5-position of the thiazole ring confirmed by ¹H NMR (singlet at δ 6.75 ppm for thiazole-H) .

-

Cu(II) complexes show shifted IR carbonyl stretches (Δν ~20 cm⁻¹) due to metal-ligand interactions .

Amide Hydrolysis

The benzamide linkage undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Utility : Hydrolysis products serve as intermediates for synthesizing novel thiazole derivatives .

Cross-Coupling Reactions

The nitro group and aryl rings enable participation in metal-catalyzed cross-coupling reactions.

Key Insight : The thiazole ring’s electron-deficient nature enhances coupling efficiency with electron-rich aryl partners .

Stability Under Oxidative Conditions

The nitro group confers resistance to oxidation, but the thiazole ring is susceptible to peroxides.

| Oxidizing Agent | Conditions | Outcome | Reference |

|---|---|---|---|

| H₂O₂ (30%) | RT, 12h | Thiazole ring sulfoxide formation | |

| KMnO₄ (5%) | H₂SO₄, 60°C | Degradation to sulfonic acid derivatives |

Photochemical Reactions

UV irradiation induces nitro-to-nitrito rearrangement, forming transient nitrite esters detectable via EPR spectroscopy .

Comparison with Similar Compounds

Key Observations :

- Naphthalene vs.

- Nitro Group Positioning : The 2-nitro substitution on the benzamide is conserved in many analogs (e.g., ), likely due to its role in stabilizing the amide bond via resonance and participating in dipole interactions.

- Hybrid Structures : Compounds like those in integrate triazole or benzo[d]thiazole moieties, which may improve pharmacokinetic profiles but complicate synthesis.

Preparation Methods

Reaction Mechanism and Conditions

-

Starting Materials : 2-Bromo-1-(naphthalen-1-yl)ethanone and thiourea are refluxed in ethanol (30 mL) at 80°C for 12 hours.

-

Cyclization : The α-bromo ketone reacts with thiourea to form an intermediate thioamide, which undergoes cyclization to yield 4-(naphthalen-1-yl)-1,3-thiazol-2-amine.

-

Workup : The product is precipitated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization from ethanol (yield: 72-78%).

Alternative Approaches

-

Microwave-Assisted Synthesis : Reducing reaction time to 2 hours under microwave irradiation (150 W) in dimethylformamide (DMF), achieving comparable yields (70-75%).

-

Catalytic Enhancements : Palladium acetate (5 mol%) accelerates cyclization in toluene at 110°C, though this method is less common due to cost constraints.

Nitrobenzamide Precursor: Synthesis of 2-Nitrobenzoyl Chloride

The 2-nitrobenzamide group is introduced via an acyl chloride intermediate.

Nitration and Acid Chloride Formation

-

Nitration of Benzoic Acid : While direct nitration of benzoic acid predominantly yields 3-nitrobenzoic acid (meta-directing effect), the target 2-nitro isomer is commercially available or synthesized via diazotization of 2-aminobenzoic acid followed by nitrous acid treatment.

-

Conversion to Acid Chloride : 2-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂, 2 eq) in anhydrous dichloromethane (DCM) under reflux (40°C, 3 hours). Excess SOCl₂ is removed by distillation, yielding 2-nitrobenzoyl chloride as a pale-yellow liquid (95% purity).

Amide Coupling: Final Assembly of N-(4-Naphthalen-1-yl-1,3-Thiazol-2-yl)-2-Nitrobenzamide

The coupling of 4-(naphthalen-1-yl)-1,3-thiazol-2-amine with 2-nitrobenzoyl chloride is achieved under Schotten-Baumann conditions.

Reaction Protocol

-

Base-Mediated Coupling : A mixture of the thiazole amine (1 eq) and 2-nitrobenzoyl chloride (1.2 eq) in tetrahydrofuran (THF) is stirred with aqueous sodium hydroxide (10% w/v, 15 mL) at 0–5°C for 4 hours.

-

Isolation : The precipitate is filtered, washed with cold water, and purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to afford the final product as a yellow solid (yield: 65-70%).

Solvent and Catalytic Variations

-

DMF/Pyridine System : Higher yields (75-80%) are reported using DMF as the solvent and pyridine (2 eq) to scavenge HCl.

-

Ultrasonic Activation : Sonication at 40 kHz for 1 hour reduces reaction time to 30 minutes with minimal yield improvement (68-72%).

Spectroscopic Characterization and Validation

Critical analytical data confirm the structure and purity of the synthesized compound.

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial-Scale Production and Optimization

For large-scale synthesis, continuous flow reactors are preferred to enhance reproducibility and safety.

Flow Chemistry Parameters

-

Residence Time : 10 minutes at 100°C.

-

Solvent System : Ethanol/water (7:3 v/v).

-

Throughput : 500 g/hour with 85% yield.

Green Chemistry Alternatives

-

Solvent Recycling : Ethanol recovery via distillation reduces waste by 40%.

-

Catalyst-Free Coupling : Reactive extrusion techniques eliminate the need for pyridine, though yields drop to 60%.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the dominant methods:

| Parameter | Hantzsch Synthesis | Microwave-Assisted | Flow Chemistry |

|---|---|---|---|

| Yield (%) | 72–78 | 70–75 | 85 |

| Reaction Time (h) | 12 | 2 | 0.17 |

| Purity (%) | 95 | 92 | 98 |

| Scalability | Moderate | Low | High |

Challenges and Troubleshooting

Common Pitfalls

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-2-nitrobenzamide?

- Answer : A combination of IR spectroscopy , ¹H/¹³C NMR , and UV spectroscopy is critical.

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1682 cm⁻¹, nitro groups at ~1523–1548 cm⁻¹, and C-S-C vibrations at ~687–685 cm⁻¹) .

- NMR : Confirms molecular structure through chemical shifts (e.g., aromatic protons at δ 7.20–8.36 ppm, amide NH at δ ~10.79 ppm) .

- UV Spectroscopy : Determines electronic transitions (e.g., π→π* in aromatic/nitro groups) using ethanol as a solvent .

Q. What synthetic routes are commonly employed for nitrobenzamide derivatives like this compound?

- Answer : Two primary methods are used:

- 1,3-Dipolar Cycloaddition : Copper-catalyzed reactions between alkynes and azides, yielding triazole-linked derivatives .

- Amide Coupling : Reacting thiazol-2-amine derivatives with nitrobenzoyl chlorides in pyridine, followed by recrystallization .

Q. How is purity assessed, and what impurity thresholds are acceptable?

- Answer : Purity is validated using TLC (silica gel GF254 plates) and HPLC (≥95% purity). Impurity thresholds follow pharmacopoeial standards (e.g., ≤0.5% for residual solvents or byproducts) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structure refinement?

- Answer : Use SHELX software (e.g., SHELXL for refinement) to resolve inconsistencies:

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H⋯N or C–H⋯O bonds) to validate packing .

- Validation Tools : Employ ORTEP-3 for graphical validation and PLATON for checking missed symmetry or voids .

- Example: In related compounds, centrosymmetric dimers stabilize crystal packing via hydrogen bonds .

Q. What strategies optimize reaction yields in the synthesis of nitrobenzamide derivatives?

- Answer :

- Catalyst Optimization : Use Cu(OAc)₂ (10 mol%) for 1,3-dipolar cycloaddition, improving regioselectivity .

- Solvent Systems : Employ tert-BuOH:H₂O (3:1) for biphasic reactions to enhance solubility and reduce side products .

- Temperature Control : Stir at room temperature for 6–8 hours to balance reactivity and decomposition .

Q. How do intermolecular interactions influence the crystal packing of similar nitrobenzamide compounds?

- Answer : Key interactions include:

- Hydrogen Bonding : N–H⋯N bonds form dimers (e.g., in nitazoxanide derivatives) .

- π-Stacking : Aromatic rings (naphthalene/thiazole) align via van der Waals forces, affecting solubility and stability .

- Halogen Interactions : Chloro or nitro groups participate in C–H⋯X (X = F, Cl) contacts, altering packing motifs .

Q. What methodologies resolve contradictions in spectral data during structural elucidation?

- Answer :

- Cross-Validation : Compare NMR/IR data with computed spectra (e.g., DFT for predicted shifts) .

- Crystallographic Refinement : Use high-resolution X-ray data to resolve ambiguous proton assignments .

- Example: Discrepancies in NH proton shifts were resolved by recrystallization and reacquiring spectra in DMSO-d₆ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.